molecular formula C2HBr2N3 B1293699 3,5-dibromo-1H-1,2,4-triazole CAS No. 7411-23-6

3,5-dibromo-1H-1,2,4-triazole

Cat. No. B1293699
CAS RN: 7411-23-6
M. Wt: 226.86 g/mol
InChI Key: FRAKFBWDPXYIQO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of bromine atoms on the triazole ring can significantly influence its reactivity and interaction with other chemical species .

Synthesis Analysis

The synthesis of triazole derivatives, including 3,5-dibromo-1H-1,2,4-triazole, can be achieved through various methods. One approach is the regioselective arylation of 4,5-dibromo-1,2,3-triazole, which can be further modified to produce 2-aryltriazoles . Another method involves the Sonogashira coupling/1,3-dipolar cycloaddition of acid chlorides, terminal acetylenes, and sodium azide to produce 4,5-disubstituted 1,2,3-(NH)-triazoles . These synthetic routes offer a pathway to introduce different substituents onto the triazole ring, thereby altering its properties and potential applications.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole was optimized using XRD data, and its electronic properties were investigated . Similarly, the tautomerism of 3,5-disubstituted 1,2,4-triazoles has been studied, revealing the influence of substituents on the tautomeric forms and hydrogen bonding patterns .

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions due to their rich nitrogen content and the presence of reactive substituents. For example, the coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles has been extensively reviewed, highlighting their ability to form complexes with metals through various coordination modes . Additionally, the reactivity of triazoles can be harnessed in click chemistry, leading to a wide range of supramolecular interactions and applications beyond the initial scope of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. For example, the optical properties of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole have been studied, revealing its potential in nonlinear optical applications due to its hyperpolarizability . Furthermore, the introduction of nitro and trinitromethyl groups onto the triazole ring results in high-density energetic materials with promising detonation properties . These findings underscore the versatility of triazole derivatives and their potential for the development of advanced materials and pharmaceuticals.

Scientific Research Applications

3,5-Dibromo-1H-1,2,4-triazole is a heterocyclic compound . Heterocyclic compounds are important structural fragments in biologically active compounds , inhibitors , pesticides , dyes , acid-indicators , and other industrial chemicals .

The 1,2,4-triazole motif, to which 3,5-dibromo-1H-1,2,4-triazole belongs, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases, contains a 1,2,4-triazole motif .

  • Pharmaceuticals : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis .

  • Agrochemicals : Triazoles are used in the production of agrochemicals .

  • Materials Science : Triazoles have applications in materials science .

  • Organic Synthesis : Triazoles are used as building blocks in organic synthesis .

  • Bioconjugation and Chemical Biology : Triazoles are used in bioconjugation and chemical biology .

  • Fluorescent Imaging : Triazoles are used in fluorescent imaging .

  • Medicinal Chemistry Building Block : 1,2,3-Triazole is used as a bioisostere in medicinal chemistry for constructing more complex chemical compounds, including pharmaceutical drugs .

  • Organic Synthesis : 3,5-Dibromo-1H-1,2,4-triazole is used as a building block in organic synthesis .

  • Antibacterial, Antifungal, Anti-inflammatory, Antioxidant, Analgesic, and Anticancer Activities : 1,2,4-triazoles have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety And Hazards

3,5-Dibromo-1H-1,2,4-triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3,5-dibromo-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKFBWDPXYIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225059
Record name s-Triazole, 3,5-dibromo-
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-1H-1,2,4-triazole

CAS RN

7411-23-6
Record name 3,5-Dibromo-1H-1,2,4-triazole
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Record name s-Triazole, 3,5-dibromo-
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Record name 7411-23-6
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Record name s-Triazole, 3,5-dibromo-
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Record name 3,5-DIBROMO-4H-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Angeles García, C Lopez, O Peters… - Magnetic …, 2000 - Wiley Online Library
Results are reported of variable‐temperature 15 N cross‐polarization magic angle spinning (CP/MAS) NMR experiments performed on [ 15 N 2 ]‐labelled polycrystalline 3,5‐dibromo‐…
ZX Wang, YC Li, HX Niu, HX Yu… - Materials Science Forum, 2020 - Trans Tech Publ
Triazole heterocyclic compounds have a wide range of applications in the fields of medicine, pesticide, energetic materials, etc. Introducing halogen atoms and amino groups into the …
Number of citations: 3 www.scientific.net
T Szommer, A Lukács, J Kovács, MJ Szabó… - Molecular …, 2012 - Springer
An efficient and convenient solution-phase synthesis of a 1H-1,2,4-triazole library with potential agrochemical activity is reported employing microwave-assisted organic synthesis (…
Number of citations: 13 link.springer.com
S Wille, M Hein, R Miethchen - Tetrahedron, 2006 - Elsevier
The halogenated 1H-1,2,4-triazole glycosides were synthesized by BF 3 -activated glycosylation of 3(5)-chloro-1,2,4-triazole (), 3,5-dichloro-1,2,4-triazole (), 3,5-dibromo-1,2,4-triazole ()…
Number of citations: 22 www.sciencedirect.com
FA Khaliullin, EE Klen, NY Makarova… - Russian Journal of …, 2014 - Springer
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with 3,5-dimethylpyrazole, 1,3-dimethyl-3,7-dihydropurine-2,6-dione, 3,5-dibromo-1,2,4-triazole, 2,4,5-tribromoimidazole, …
Number of citations: 5 link.springer.com
HX Yu, HX Niu, Y Wang, YC Li… - Materials Research …, 2014 - Taylor & Francis
N-heterocyclic compounds have a wide range of applications in medicinal chemistry, bio-conjugation and materials chemistry due to their high biological activity, low toxicity and high …
Number of citations: 2 www.tandfonline.com
AM Fivush - 1988 - stars.library.ucf.edu
This report details the study of the nucleophilic substitution of 1-benzyl-3, 5-dibromo-lH-1, 2, 4-triazole. A variety of nucleophiles have been studied to date. The nucleophiles studied …
Number of citations: 0 stars.library.ucf.edu
S Libnow, S Wille, A Christiansen, M Hein… - …, 2006 - thieme-connect.com
2, 4-Triazole nucleoside analogues bonded at N-1 of the base were synthesized by addition of N-halo-3, 5-dibromo-1, 2, 4-triazoles to 1, 2-unsaturated carbohydrate derivatives (glycals…
Number of citations: 15 www.thieme-connect.com
A Zumbrunn - Synthesis, 1998 - thieme-connect.com
Reaction of 1-benzyl-3, 5-dibromo-1H-[1, 2, 4] triazole (3) with cesium fluoride yielded selectively 1-benzyl-3-bromo-5-fluoro-1H-[1, 2, 4] triazole (4). Debenzylation and realkylation …
Number of citations: 28 www.thieme-connect.com
FA Khaliullin, EE Klen, NN Makarova - Russian Journal of Organic …, 2018 - Springer
Previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles have been synthesized starting from 3,5-dibromo-1,2,4-triazole by successive alkylation with 2-…
Number of citations: 4 link.springer.com

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